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Compound of Interest

Compound Name: C10-200

Cat. No.: B15574644 Get Quote

A Note on "C10-200": The term "C10-200" is ambiguous in the context of oncology research.

Our comprehensive search identified two distinct areas of research that could be relevant: C-10

non-acetal trioxane dimers, a class of synthetic compounds with demonstrated anti-cancer

properties, and CD200, an immune checkpoint protein implicated in tumor immune evasion.

This document provides detailed application notes and protocols for both, with a primary focus

on the C-10 non-acetal trioxane dimers, which more closely align with a compound-based

query.

Part 1: C-10 Non-Acetal Trioxane Dimers in
Oncology Research
Application Notes
C-10 non-acetal trioxane dimers are synthetic derivatives of artemisinin that have shown

significant potential as anti-cancer agents, particularly in prostate cancer models. These

compounds exhibit potent cytotoxicity against various cancer cell lines. Their mechanism of

action involves the induction of cell cycle arrest and apoptosis, making them promising

candidates for further preclinical and clinical development.

Mechanism of Action: The anti-proliferative effects of C-10 non-acetal trioxane dimers in

prostate cancer cells are primarily attributed to:

Induction of G0/G1 Cell Cycle Arrest: These compounds halt the progression of the cell cycle

at the G0/G1 phase, preventing cancer cells from replicating.
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Inhibition of DNA Synthesis: They significantly reduce the incorporation of BrdU, indicating a

blockage of DNA replication in the S phase.

Modulation of Cell Cycle Regulators: The expression of key G1 phase cell cycle proteins is

altered, with a decrease in cyclin D1, cyclin E, and cdk2, and an increase in the cell cycle

inhibitors p21waf1 and p27Kip1.

Promotion of Apoptosis: These dimers induce programmed cell death, or apoptosis, in

cancer cells, which is associated with an increased expression of the pro-apoptotic protein

Bax.

One of the most potent compounds in this class identified in studies is designated as 3 (GHP-

KB-06).

Data Presentation
Table 1: In Vitro Efficacy of C-10 Non-Acetal Trioxane Dimers in Prostate Cancer Cell Lines

Compound Cell Line GI50 (nM)

1 (AJM3/23) C1A >100

C2H >100

LNCaP >100

2 (GHP-TM-III-07w) C1A 35.0

C2H 28.0

LNCaP 45.0

3 (GHP-KB-06) C1A 18.0

C2H 17.0

LNCaP 17.9

Doxorubicin (DOX) C1A 25.0

C2H 20.0

LNCaP 45.3
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GI50: Concentration that inhibits 50% of cell growth. Data extracted from studies on human

(LNCaP) and mouse (TRAMP-C1A and -C2H) prostate cancer cell lines.

Experimental Protocols
1. Cell Viability MTT Assay

This protocol is for determining the cytotoxic effects of C-10 non-acetal trioxane dimers on

cancer cells.

Materials:

Prostate cancer cell lines (e.g., LNCaP, TRAMP-C1A, TRAMP-C2H)

Complete cell culture medium

96-well plates

C-10 non-acetal trioxane dimers (dissolved in a suitable solvent, e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

attach overnight.

Prepare serial dilutions of the C-10 non-acetal trioxane dimers in complete culture

medium.

Remove the overnight culture medium from the cells and replace it with the medium

containing the various concentrations of the test compounds. Include a vehicle control

(medium with the same concentration of solvent used to dissolve the compounds).
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Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

After the incubation, add 150 µL of the solubilization solution to each well to dissolve the

formazan crystals.

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control and determine the GI50 values.

2. Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the effect of C-10 non-acetal trioxane dimers on the cell cycle

distribution.

Materials:

Prostate cancer cells

6-well plates

C-10 non-acetal trioxane dimers

Phosphate-buffered saline (PBS)

70% ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with the desired concentration of the C-10 non-acetal

trioxane dimer for 72 hours.
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Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cells with ice-cold PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

Incubate the fixed cells at -20°C for at least 2 hours.

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in the PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples using a flow cytometer.

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M

phases of the cell cycle.

3. Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol is for detecting and quantifying apoptosis induced by C-10 non-acetal trioxane

dimers.

Materials:

Prostate cancer cells

6-well plates

C-10 non-acetal trioxane dimers

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide,

and Binding Buffer)

Flow cytometer

Procedure:
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Seed cells in 6-well plates and treat with the C-10 non-acetal trioxane dimer for 72 hours.

Harvest both the adherent and floating cells and collect them by centrifugation.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late

apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
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Caption: Mechanism of action of C-10 non-acetal trioxane dimers in cancer cells.

Part 2: CD200 in Oncology Research
Application Notes
CD200 is a type I transmembrane glycoprotein that acts as an immune checkpoint. Its

interaction with the CD200 receptor (CD200R), primarily expressed on myeloid and lymphoid

cells, delivers an inhibitory signal that dampens the immune response.[1] In the context of

oncology, tumor cells can overexpress CD200 to evade immune surveillance.[1] High

expression of CD200 has been observed in various hematological malignancies and solid

tumors, and it often correlates with a poor prognosis. Therefore, blocking the CD200-CD200R

interaction is being explored as a potential immunotherapeutic strategy to enhance anti-tumor

immunity.[2]
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Role in Cancer:

Immune Suppression: By engaging CD200R on immune cells such as macrophages and T

cells, tumor-expressed CD200 can inhibit their activation and effector functions.[2]

Prognostic Marker: Elevated CD200 expression has been identified as a negative prognostic

factor in several cancers, including chronic lymphocytic leukemia, acute myeloid leukemia,

and multiple myeloma.[1]

Therapeutic Target: Monoclonal antibodies and other agents that block the CD200-CD200R

pathway are under investigation as cancer immunotherapies.[2]

Data Presentation
Table 2: Expression of CD200 and CD200R in Lung Cancer

Biomarker Cancer Type
Tumor Positivity
(%)

Immune Cell
Positivity (%)

CD200 NSCLC 29.7 -

LCNEC 33.3 -

CD200R NSCLC - 25.0

LCNEC - 41.3

NSCLC: Non-Small Cell Lung Cancer; LCNEC: Large Cell Neuroendocrine Carcinoma. Data

obtained through quantitative multiplexed immunofluorescence (QIF).[1]

Experimental Protocols
1. Quantitative Multiplexed Immunofluorescence (QIF) for CD200/CD200R Expression

This protocol provides a general framework for assessing the expression of CD200 and its

receptor in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://www.researchgate.net/figure/CD200-CD200R-signaling-Canonical-and-Non-Canonical-pathways-Through-its-Canonical_fig1_376638187
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://www.researchgate.net/figure/CD200-CD200R-signaling-Canonical-and-Non-Canonical-pathways-Through-its-Canonical_fig1_376638187
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FFPE tumor tissue sections (4-5 µm) on slides

Xylene and graded ethanol series for deparaffinization and rehydration

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Pressure cooker or water bath for heat-induced epitope retrieval

Blocking buffer (e.g., BSA or normal goat serum)

Primary antibodies against CD200, CD200R, and a tumor marker (e.g., cytokeratin)

Secondary antibodies conjugated to different fluorophores

Tyramide Signal Amplification (TSA) reagents (optional, for signal enhancement)

DAPI for nuclear counterstaining

Mounting medium

Fluorescence microscope or automated quantitative imaging system

Procedure:

Deparaffinization and Rehydration:

Incubate slides in xylene (2 x 10 min).

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each).

Rinse with distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at

95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.
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Immunostaining:

Block non-specific binding with blocking buffer for 1 hour at room temperature.

Incubate with the primary antibody cocktail (e.g., anti-CD200, anti-cytokeratin) overnight

at 4°C.

Wash with PBS or TBST.

Incubate with the secondary antibody cocktail for 1 hour at room temperature in the

dark.

If using TSA, follow the manufacturer's protocol.

Counterstaining and Mounting:

Counterstain with DAPI for 5-10 minutes.

Wash and mount the slides with mounting medium.

Image Acquisition and Analysis:

Acquire images using a fluorescence microscope or an automated imaging system.

Use image analysis software to quantify the fluorescence intensity of CD200 and

CD200R within the tumor and stromal compartments, as defined by the tumor marker

and DAPI staining.

Visualizations
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Caption: Interaction between a tumor cell and an immune cell via the CD200-CD200R pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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